3-(5-Amino-1H-benzoimidazol-2-yl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol derivatives involves several chemical reactions, including the use of manganese(III) acetate in the presence of 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine, indicating the role of transition metals in facilitating these syntheses (Jie, 2005). Another approach utilizes microwave-accelerated conditions for the synthesis of related compounds, highlighting the efficiency of modern synthetic techniques (Lei et al., 2013).
Molecular Structure Analysis
The molecular structure of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol derivatives has been explored through various spectroscopic techniques. For instance, Schiff base derivatives have been characterized by FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy, providing insights into the molecular conformations and the presence of specific functional groups (Yıldız et al., 2010).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, such as cyclocondensation and reactions with nucleophiles. These reactions are critical for synthesizing novel compounds with potential biological activities. Ionic liquid-mediated synthesis has been utilized to develop novel heterocyclic compounds, indicating the versatility of benzimidazole derivatives in chemical synthesis (Sharma & Jain, 2013).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, are influenced by their molecular structure. Studies have shown that these compounds exhibit photoluminescence behavior, which can be affected by different solvents, highlighting their potential in materials science applications (Li et al., 2014).
Chemical Properties Analysis
The chemical properties of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol derivatives are characterized by their reactivity and the formation of complexes with metals. For example, zinc complexes of benzimidazole derivatives have been synthesized and analyzed for their luminescent properties, demonstrating the chemical versatility of these compounds (Li et al., 2014).
Scientific Research Applications
Antimicrobial Activity
3-(5-Amino-1H-benzoimidazol-2-yl)-phenol derivatives have shown significant effectiveness against various microorganisms. For instance, compounds containing the benzoimidazole moiety, synthesized through reactions involving 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, have demonstrated substantial antimicrobial activities against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeuroginosa, as well as fungi including Candida albicans and Aspergillus niger (Abd El-Meguid, 2014).
Photophysical Properties
The compound has been utilized in the synthesis of various derivatives with interesting photophysical characteristics. For example, novel derivatives like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol have been developed, and their absorption-emission properties influenced by solvent polarity have been studied. These compounds exhibit excited state intra-molecular proton transfer pathway characteristics, with single absorption and dual emission properties, suggesting potential applications in photophysical studies (Padalkar et al., 2011).
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including those related to 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, have been found to inhibit mammalian type I DNA topoisomerases. Such compounds, after synthesis and structural elucidation, showed potent inhibitory effects on topoisomerase I, which is a crucial target in cancer therapy and other diseases related to DNA replication and transcription (Alpan, Gunes, & Topçu, 2007).
Synthesis and Characterization of Complexes
The compound has been used in the synthesis and study of metal complexes, such as ZnII complexes. These complexes, involving 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, exhibit strong photoluminescence and have been proposed as candidates for blue-light-emitting electroluminescent materials. Their photoluminescent processes are primarily ligand-based, as shown through studies using time-dependent density functional theory (Tong, Zheng, & Chen, 2005).
Safety And Hazards
properties
IUPAC Name |
3-(6-amino-1H-benzimidazol-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULADCLDYBHCFNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356825 |
Source
|
Record name | 3-(6-Amino-1H-benzimidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-amino-1H-benzimidazol-2-yl)phenol | |
CAS RN |
436100-00-4 |
Source
|
Record name | 3-(6-Amino-1H-benzimidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.